1,3-双(三乙氧基硅基乙基)四甲基二硅氧烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

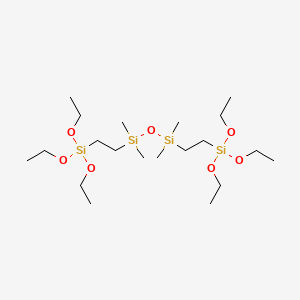

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is an organosilicon compound . It is a colorless to pale yellow liquid with low toxicity and high flash point . It is soluble in organic solvents such as ethers, alkanes, and aromatics and is also compatible with many organic polymers .

Synthesis Analysis

The synthesis of 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane is usually accomplished through a series of chemical reactions . One common method of preparation is to react a chlorosilane with triethoxysilyl ethane under alkaline conditions to form 1,3-bis(triethoxysilylethyl)tetramethyldisiloxane .Molecular Structure Analysis

The molecular formula of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is C20H50O7Si4 . The molecule contains a total of 80 bonds, including 30 non-H bonds and 20 rotatable bonds .Chemical Reactions Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is widely used in the preparation of silicone rubber, silicone rubber reinforcing agent, etc . It can be used as a crosslinking agent to provide hardness, tensile strength, and wear resistance, and can also improve the high-temperature resistance of silicone rubber .Physical and Chemical Properties Analysis

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane has a molar mass of 514.95 . It has a boiling point of 125-135°C at 0.1 pressure and a flash point greater than 110°C . The specific gravity is 0.945, and it reacts slowly with moisture/water . The refractive index is 1.421 .科学研究应用

合成和表征聚硅氧烷寡聚体:Zhu等人(2005年)使用1,3-双(甲氧基羟基)-功能化聚硅氧烷合成了相关化合物1,3-双(环氧丙基)四甲基二硅氧烷,旨在改善水性聚氨酯的性能。该研究涉及使用红外、1H核磁共振、13C核磁共振和相关谱学(COSY)对化合物进行表征(Zhu, Zhang, Zhang, Feng, & Kong, 2005)。

结构表征和性能评价:Bargan等人(2020年)探索了1,3-双(3-氨基丙基)四甲基二硅氧烷的结晶盐形成,这与结构类似,展示了其在形成有机-无机结构中的实用性。该研究使用X射线衍射、元素和光谱分析来表征结构并评估性能(Bargan, Cazacu, Dascalu, Macsim, Soroceanu, & Macsim, 2020)。

合成新型含硅氧烷的二羧酸:Zaltariov等人(2014年)使用1,3-双(三乙氧基硅基乙基)四甲基二硅氧烷的衍生物合成了一种新的二羧酸,用于形成铜配合物并研究其超分子结构(Zaltariov, Vlad, Cazacu, Shova, Bălan, & Racles, 2014)。

环脂环氧树脂的合成:Tao等人(2007年)使用1,3-双(3-氨基丙基)四甲基二硅氧烷合成了一种新型环脂环氧化合物,分析其热稳定性和机械性能(Tao, Yang, Chen, & Fan, 2007)。

羟基保护-氢硅烷化方法:建跃(2010年)开发了一种方法,使用与感兴趣化合物密切相关的1,1,3,3-四甲基二硅氧烷合成羟基保护硅氧烷(Jian-yue, 2010)。

环氧树脂的改性:Yilgor和Yilgor(1998年)使用1,3-双(γ-氨基丙基)四甲基二硅氧烷改性环氧树脂,改善了其机械性能并减少了吸水性(Yilgor & Yilgor, 1998)。

作用机制

Target of Action

1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is primarily used as a chemical intermediate . It is often used in the synthesis of other compounds, serving as a building block in various chemical reactions .

Mode of Action

The compound interacts with its targets through chemical reactions. For instance, it can undergo an oxa-Michael addition reaction to prepare functionalized disiloxanes . This reaction involves reacting 1,3-bis (3-hydroxypropyl)-1,1,3,3-tetramethyldisiloxane with various commercial vinyl compounds containing electron-withdrawing groups .

Biochemical Pathways

Its use in the synthesis of functionalized disiloxanes suggests that it may play a role in the formation of these compounds .

Pharmacokinetics

Itshydrolytic sensitivity indicates that it reacts slowly with moisture/water , which could potentially affect its stability and bioavailability.

Result of Action

The primary result of the action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane is the formation of new compounds through chemical reactions. For example, it can be used to synthesize functionalized disiloxanes with nonconventional fluorescence .

Action Environment

The action of 1,3-Bis(triethoxysilylethyl)tetramethyldisiloxane can be influenced by environmental factors. For instance, its hydrolytic sensitivity suggests that the presence of moisture or water can affect its reactivity . Additionally, the compound has a boiling point of 125-135°C at 0.1 pressure , indicating that temperature and pressure can also impact its stability and reactivity.

属性

IUPAC Name |

[dimethyl(2-triethoxysilylethyl)silyl]oxy-dimethyl-(2-triethoxysilylethyl)silane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H50O7Si4/c1-11-21-30(22-12-2,23-13-3)19-17-28(7,8)27-29(9,10)18-20-31(24-14-4,25-15-5)26-16-6/h11-20H2,1-10H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQCCEDUTYZNWDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CC[Si](C)(C)O[Si](C)(C)CC[Si](OCC)(OCC)OCC)(OCC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H50O7Si4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700641 |

Source

|

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

514.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117680-21-4 |

Source

|

| Record name | 4,4,12,12-Tetraethoxy-7,7,9,9-tetramethyl-3,8,13-trioxa-4,7,9,12-tetrasilapentadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,8-Diazatetracyclo[4.3.0.0~3,9~.0~4,7~]nonane](/img/structure/B570921.png)

![2H,4H-4,8-Methano[1,3]dioxolo[4,5-d]azepine](/img/structure/B570923.png)

![(S)-1-Methoxy-2-methyloxy-3-hydroxy-7-(trifluoroacetylamino)-10-methylthio-6,7-dihydrobenzo[a]heptalen-9(5H)-one](/img/structure/B570924.png)